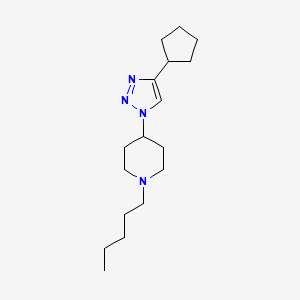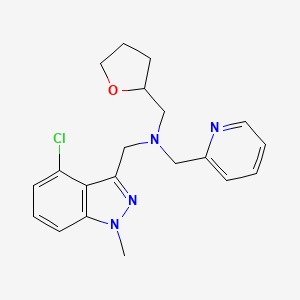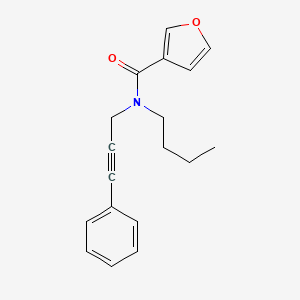
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine is a compound that belongs to the class of piperidine derivatives. It is also known as CPPP and has been studied for its potential use in scientific research. This compound has a unique structure that makes it a promising candidate for various applications in the field of pharmacology.
Mécanisme D'action
The mechanism of action of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine involves its interaction with the sigma-1 receptor. This receptor is known to modulate various cellular processes, including calcium signaling, ion channel activity, and protein synthesis. The binding of CPPP to the sigma-1 receptor has been shown to have neuroprotective effects and can also modulate the activity of other neurotransmitter systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine are still being explored. However, studies have shown that this compound can modulate various cellular processes and has potential therapeutic effects in various disease states. It has been shown to have neuroprotective effects, reduce pain sensitivity, and modulate drug addiction-related behaviors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine in lab experiments is its high affinity for the sigma-1 receptor. This allows for the selective modulation of this receptor without affecting other cellular processes. However, the limitations of using this compound include its complex synthesis process and the lack of information on its long-term effects.
Orientations Futures
There are several future directions for the study of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine. One area of focus is the exploration of its potential therapeutic effects in various disease states, including neurodegenerative disorders and chronic pain. Another area of interest is the development of more efficient synthesis methods for this compound. Additionally, further research is needed to understand the long-term effects and potential side effects of using CPPP.
In conclusion, 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine is a promising compound with potential applications in scientific research. Its unique structure and high affinity for the sigma-1 receptor make it a promising candidate for various therapeutic applications. However, further research is needed to fully understand its mechanism of action, biochemical and physiological effects, and potential therapeutic benefits.
Méthodes De Synthèse
The synthesis of 4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine involves a multistep process. The first step involves the preparation of 4-cyclopentyl-1H-1,2,3-triazole, which is then coupled with 1-pentylpiperidine to obtain the final product. The synthesis of this compound has been reported in several research studies, and various modifications have been made to improve the yield and purity of the product.
Applications De Recherche Scientifique
4-(4-cyclopentyl-1H-1,2,3-triazol-1-yl)-1-pentylpiperidine has been studied for its potential use in scientific research. It has been shown to have an affinity for the sigma-1 receptor, which is a protein that is involved in various physiological processes. This compound has been used in studies related to neuroprotection, pain management, and drug addiction.
Propriétés
IUPAC Name |
4-(4-cyclopentyltriazol-1-yl)-1-pentylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4/c1-2-3-6-11-20-12-9-16(10-13-20)21-14-17(18-19-21)15-7-4-5-8-15/h14-16H,2-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LADNCHODXPRNJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCC(CC1)N2C=C(N=N2)C3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]-2-azepan-1-ylethanamine](/img/structure/B5905188.png)

![N-[(5-cyclobutyl-1,2,4-oxadiazol-3-yl)methyl]-N-ethyl-2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide](/img/structure/B5905197.png)
amino]methyl}octahydro-2H-quinolizin-1-ol](/img/structure/B5905206.png)
![N-(2-ethyl-2H-1,2,3-triazol-4-yl)-2-[5-(3-methoxyphenyl)-1H-indazol-1-yl]acetamide](/img/structure/B5905213.png)
![4-{1-[(1-allyl-3-methyl-1H-pyrazol-4-yl)methyl]pyrrolidin-2-yl}-3,5-dimethylisoxazole](/img/structure/B5905225.png)
![N-[2-(2-ethylphenoxy)ethyl]-N-methyl-2-(1-methyl-1H-imidazol-2-yl)benzamide](/img/structure/B5905235.png)
![1-(5,6-dimethyl-1H-benzimidazol-2-yl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}methanamine](/img/structure/B5905244.png)
![2-[1-(1'-ethyl-1,4'-bipiperidin-4-yl)-1H-1,2,3-triazol-4-yl]propan-2-amine](/img/structure/B5905250.png)
![4-[(diethylamino)methyl]-5-ethyl-N-{[1-(hydroxymethyl)cyclobutyl]methyl}-N-methyl-2-furamide](/img/structure/B5905252.png)
![4-[4-(1-amino-1-methylethyl)-1H-1,2,3-triazol-1-yl]-N-1,3-benzodioxol-5-ylpiperidine-1-carboxamide](/img/structure/B5905270.png)
![N-ethyl-N-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-2-pyridin-3-ylacetamide](/img/structure/B5905276.png)
![2-({3-methoxy-2-[(2-methylprop-2-en-1-yl)oxy]benzyl}amino)-1-phenylethanol](/img/structure/B5905284.png)
